molecular formula C18H42O21 B7908328 D-(+)-Raffinose pentahydrate

D-(+)-Raffinose pentahydrate

Cat. No.: B7908328
M. Wt: 594.5 g/mol
InChI Key: BITMAWRCWSHCRW-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate is a complex carbohydrate compound. It is a type of oligosaccharide, which is a carbohydrate composed of a small number of monosaccharide units. This compound is known for its unique structure and properties, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate typically involves the enzymatic or chemical glycosylation of the respective monosaccharides. The reaction conditions often require specific enzymes or catalysts to facilitate the formation of glycosidic bonds between the sugar units. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure the correct linkage and configuration of the sugars.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce the desired oligosaccharide. The fermentation broth is then subjected to purification processes, such as chromatography and crystallization, to isolate the compound in its pure form. The pentahydrate form is obtained by controlling the hydration conditions during the crystallization process.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form sugar alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sugar alcohols.

    Substitution: Halogenated or alkylated sugars.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and carbohydrate chemistry.

    Biology: Investigated for its role in cellular processes and as a potential prebiotic.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating the immune system and its use as a drug delivery agent.

    Industry: Used in the food industry as a sweetener and in the production of bio-based materials.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It can also interact with cell surface receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Sucrose: Composed of alpha-D-glucopyranosyl and beta-D-fructofuranosyl units.

    Lactose: Composed of beta-D-galactopyranosyl and beta-D-glucopyranosyl units.

    Maltose: Composed of two alpha-D-glucopyranosyl units.

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1→6)-, pentahydrate is unique due to its specific glycosidic linkage and the presence of three different monosaccharide units. This structural complexity gives it distinct properties and functionalities compared to other simpler disaccharides and oligosaccharides.

Properties

IUPAC Name

2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITMAWRCWSHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17629-30-0
Record name α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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